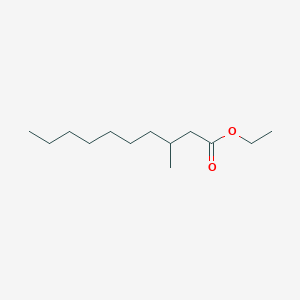

Ethyl 3-methyldecanoate

Description

Properties

Molecular Formula |

C13H26O2 |

|---|---|

Molecular Weight |

214.34 g/mol |

IUPAC Name |

ethyl 3-methyldecanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-12(3)11-13(14)15-5-2/h12H,4-11H2,1-3H3 |

InChI Key |

FSCWTVVABUSMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Decanoate (Ethyl Caprate)

- Molecular Formula: C₁₂H₂₄O₂ (straight-chain decanoate ester) .

- Functional Groups : Ethyl ester.

- Key Differences : Lacks the methyl branch at the third carbon, resulting in a linear structure.

- Applications: Widely used as a food additive (FEMA No. 2432) and flavoring agent due to its fruity odor. Also employed in cosmetics and pharmaceuticals .

- Physicochemical Properties : Higher boiling point compared to branched analogs (linear chains exhibit stronger van der Waals interactions). Solubility in water is low but improves in organic solvents .

Methyl 3-Hydroxydecanoate

- Molecular Formula: C₁₁H₂₂O₃ (hydroxyl-substituted decanoate ester) .

- Functional Groups : Methyl ester, hydroxyl group at the third carbon.

- Key Differences : The hydroxyl group introduces polarity, increasing solubility in polar solvents.

- Applications: Potential use in biodegradable polymers and pharmaceutical intermediates. Non-toxic and stable under normal conditions .

Ethyl 3-Hydroxydodecanoate

- Molecular Formula : C₁₄H₂₈O₃ (longer chain with hydroxyl group) .

- Functional Groups : Ethyl ester, hydroxyl group at the third carbon.

- Key Differences: Extended carbon chain (dodecanoate vs. decanoate) enhances hydrophobicity.

- Applications : Likely serves as a metabolite in biological systems. Used in custom synthesis for research purposes .

Ethyl 3-Methylbenzoate

- Molecular Formula : C₁₀H₁₂O₂ (aromatic ester) .

- Functional Groups : Ethyl ester, methyl group on a benzene ring.

- Key Differences : Aromatic structure confers distinct electronic properties and reactivity.

- Applications : Utilized in organic synthesis and fragrance industries. Less volatile compared to aliphatic esters .

Data Table: Comparative Overview

Research Findings and Implications

- Branching Effects: The methyl branch in this compound reduces its boiling point compared to linear analogs like ethyl decanoate, enhancing volatility for use in aerosols or perfumes .

- Hydroxyl Substitution: Hydroxy-substituted analogs (e.g., methyl 3-hydroxydecanoate) exhibit increased polarity, making them suitable for pharmaceutical formulations requiring water-miscible intermediates .

- Ecological Safety: Methyl 3-hydroxydecanoate and similar hydroxy esters are environmentally benign, aligning with green chemistry principles .

Preparation Methods

Malonic Ester Alkylation

-

Alkylation of Diethyl Malonate :

Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This intermediate reacts with 1-bromoheptane to introduce a heptyl group at the central carbon:Subsequent hydrolysis with aqueous HCl yields the substituted malonic acid, which undergoes decarboxylation upon heating to produce 3-methyldecanoic acid:

-

Purification :

The crude acid is purified via fractional distillation under reduced pressure (e.g., 740 mmHg vacuum) to achieve >99% purity, as demonstrated in analogous capric acid purification workflows.

Esterification of 3-Methyldecanoic Acid with Ethanol

Acid-Catalyzed Fischer Esterification

The most direct method involves refluxing 3-methyldecanoic acid with excess ethanol in the presence of a sulfuric acid catalyst:

Reaction Conditions :

-

Molar Ratio : Acid : Ethanol = 1 : 2

-

Catalyst : Concentrated H₂SO₄ (5% v/v)

-

Solvent : Acetonitrile (to azeotropically remove water)

-

Temperature : 80–85°C

-

Duration : 16–18 hours

Mechanism :

The use of acetonitrile improves yield (97–99%) by shifting equilibrium via water removal.

Workup :

-

Neutralize the mixture with 20% Na₂CO₃.

-

Extract with dichloromethane (2 × 50 mL).

-

Dry over Na₂SO₄ and concentrate under vacuum.

Acyl Chloride Intermediate

For acid-sensitive substrates, converting 3-methyldecanoic acid to its acyl chloride followed by ethanolysis offers an alternative:

-

Chlorination :

Treat the acid with thionyl chloride (SOCl₂) or oxalyl chloride: -

Esterification :

React the acyl chloride with ethanol in anhydrous conditions:Yields typically exceed 90%, but this method requires stringent moisture control.

Transesterification of Mthis compound

If the methyl ester is available, transesterification with ethanol catalyzed by base (e.g., KOH) or acid (e.g., H₂SO₄) provides a viable route:

Conditions :

-

Catalyst : 1% H₂SO₄ (w/w)

-

Molar Ratio : Methyl ester : Ethanol = 1 : 4

-

Temperature : 70°C

-

Duration : 8 hours

Mechanism :

Excess ethanol drives the reaction to completion, with methanol removed via distillation.

Enzymatic Synthesis Using Acyltransferases

Recent advances in biocatalysis highlight the role of acyltransferases (e.g., Eeb1p, Eht1p) in ester biosynthesis. While primarily studied in Saccharomyces cerevisiae, these enzymes can be harnessed for in vitro synthesis:

Procedure :

-

Substrates : 3-Methyldecanoyl-CoA and ethanol.

-

Enzyme : Recombinant Eeb1p (acyl-CoA:ethanol-O-acyltransferase).

-

Conditions : pH 7.0, 30°C, 24 hours.

Yield : ~60–70%, though scalability remains a challenge compared to chemical methods.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Fischer Esterification | 97–99% | >99% | Moderate | Low |

| Acyl Chloride Route | 90–95% | >98% | High | Moderate |

| Transesterification | 85–90% | >97% | Low | Low |

| Enzymatic Synthesis | 60–70% | >95% | High | High |

Key Considerations :

-

Scalability : Acid-catalyzed esterification is most industrially feasible.

-

Purity Requirements : Distillation (e.g., 160–180°C under vacuum) is critical for removing linear ester byproducts.

-

Environmental Impact : Enzymatic methods offer greener profiles but require optimized enzyme stability.

Challenges and Optimization Strategies

-

Branching Effects : The 3-methyl group introduces steric hindrance, slowing nucleophilic attack during esterification. Using polar aprotic solvents (e.g., DMF) or elevated temperatures (100°C) mitigates this.

-

Byproduct Formation : Linear esters may form if the precursor acid contains impurities. Pre-purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended.

-

Catalyst Selection : p-Toluenesulfonic acid (PTSA) offers milder acidity than H₂SO₄, reducing side reactions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Ethyl 3-methyldecanoate, and how can yield optimization be achieved?

- Methodological Answer : this compound can be synthesized via esterification of 3-methyldecanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of acid to ethanol) and controlled reflux conditions (70–80°C). Purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is recommended to isolate high-purity product . For reproducibility, document reaction parameters (temperature, catalyst concentration) and validate purity using GC-MS or NMR .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and branching at the 3-methyl position. Gas Chromatography-Mass Spectrometry (GC-MS) can identify impurities or byproducts. Compare retention indices and spectral data with reference libraries (e.g., NIST Chemistry WebBook) . Quantify purity via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210 nm .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Avoid exposure to moisture and strong oxidizers, as degradation may produce CO/CO₂ or reactive intermediates . Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic GC-MS analysis to detect decomposition .

Advanced Research Questions

Q. How can contradictory thermodynamic data for this compound (e.g., enthalpy of formation) be resolved?

- Methodological Answer : Perform systematic reviews to identify discrepancies in measurement techniques (e.g., calorimetry vs. computational models). Cross-validate data using ab initio calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) and compare with experimental results from controlled bomb calorimetry. Address confounding variables (e.g., solvent effects, isomerization) by standardizing experimental protocols .

Q. What computational strategies are effective for predicting the reactivity of this compound in ester exchange reactions?

- Methodological Answer : Use Molecular Dynamics (MD) simulations to model transition states in transesterification reactions. Pair with Quantum Mechanics (QM) calculations to assess activation energies and solvent interactions. Validate predictions experimentally via kinetic studies using NMR to track reaction progress . Reference databases like PubChem for solvent parameters and transition-state analogs .

Q. How should researchers design experiments to evaluate the ecological impact of this compound degradation byproducts?

- Methodological Answer : Conduct microcosm studies simulating environmental conditions (e.g., aqueous pH 5–9, UV exposure). Use LC-MS/MS to identify degradation products (e.g., 3-methyldecanoic acid). Assess toxicity via Daphnia magna bioassays and microbial respiration rates in soil samples. Compare results with regulatory thresholds (e.g., EPA ECOTOX database) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling variability in spectral data (e.g., NMR/IR) across studies?

- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis) to cluster spectral datasets and identify outliers. Standardize instrumentation settings (e.g., NMR pulse sequences, GC carrier gas flow rates) and calibrate using certified reference materials. Report confidence intervals for peak assignments in supplementary materials .

Q. How can meta-analyses be structured to synthesize conflicting findings on this compound’s catalytic behavior?

- Methodological Answer : Follow PRISMA guidelines to systematically aggregate data from peer-reviewed studies. Use random-effects models to account for heterogeneity in reaction conditions (e.g., solvent polarity, temperature). Sensitivity analyses should exclude low-quality studies (e.g., missing control groups). Publish datasets in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.